1,3-Dibromo-5-fluoro-2-methoxybenzene
Overview
Description
The compound 1,3-Dibromo-5-fluoro-2-methoxybenzene is a halogenated aromatic compound that includes bromine, fluorine, and a methoxy group attached to a benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the structural characteristics of related fluoroaromatic and methoxybenzene derivatives. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with significant C–H⋯F–C hydrogen bonding and short F⋯F separations, suggesting that similar interactions might be present in 1,3-Dibromo-5-fluoro-2-methoxybenzene due to the presence of fluorine atoms . Additionally, the structures of various substituted methoxybenzenes indicate that the presence of methoxy groups can lead to planar molecules or cause steric hindrance, affecting the overall molecular conformation .
Synthesis Analysis
The synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene would likely involve the bromination of a pre-existing fluoro-methoxybenzene or the introduction of a methoxy group into a dibromo-fluorobenzene. The papers do not provide a direct synthesis route for this compound, but understanding the reactivity of similar compounds can guide the synthesis process. For example, the presence of electron-withdrawing groups such as nitro in methoxybenzenes can influence reactivity and the outcome of substitution reactions .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-fluoro-2-methoxybenzene can be inferred to some extent from the related compounds discussed in the papers. The fluorine atoms are likely to engage in weak hydrogen bonding, affecting the crystal packing and possibly the reactivity of the compound . The methoxy group's position on the benzene ring can influence the planarity of the molecule and its intermolecular interactions, as seen in the reported methoxybenzenes .
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of 1,3-Dibromo-5-fluoro-2-methoxybenzene specifically, they do provide insight into the reactivity patterns of fluoroaromatic and methoxybenzene compounds. The presence of halogens and methoxy groups can activate the benzene ring towards nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms and the electron-donating effect of the methoxy group will influence the compound's reactivity in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Dibromo-5-fluoro-2-methoxybenzene can be partially deduced from the properties of related compounds. The presence of halogens is likely to increase the density and boiling point compared to unsubstituted benzene. The methoxy group may contribute to the solubility of the compound in organic solvents. Intermolecular interactions such as hydrogen bonding and van der Waals forces, as observed in the crystal structure of 1,2,3,5-tetrafluorobenzene, will also play a role in determining the melting point and solubility .
Scientific Research Applications
While specific applications of “1,3-Dibromo-5-fluoro-2-methoxybenzene” are not readily available, it’s important to note that this compound is a type of aryl fluorinated building block . These types of compounds are often used in the field of organic chemistry for the synthesis of various complex molecules. Here are some potential applications:
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Organic Synthesis : Aryl fluorinated building blocks like “1,3-Dibromo-5-fluoro-2-methoxybenzene” can be used in the synthesis of various complex organic molecules . The presence of fluorine can influence the properties of the resulting compounds, potentially leading to new materials with unique characteristics.
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Pharmaceutical Research : These types of compounds can be used in the development of new pharmaceuticals . The introduction of fluorine into a molecule can alter its biological activity, making it a useful tool in drug design and discovery.
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Material Science : Fluorinated compounds are often used in the development of new materials . The unique properties of fluorine can lead to materials with improved stability, resistance to degradation, or other desirable characteristics.
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Agrochemical Research : Similar to pharmaceutical research, fluorinated compounds can be used in the development of new agrochemicals . The presence of fluorine can improve the efficacy or stability of these compounds.
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Stille Coupling : This compound can be involved in Stille coupling reactions , which are used to form carbon-carbon bonds. These reactions are crucial in the synthesis of many pharmaceuticals and biologically active compounds.
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Ligand Synthesis : “1,3-Dibromo-5-fluoro-2-methoxybenzene” may be used in the preparation of ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. These complexes have a wide range of applications in areas such as catalysis, materials science, and medicine.
While specific applications of “1,3-Dibromo-5-fluoro-2-methoxybenzene” are not readily available, it’s important to note that this compound is a type of aryl fluorinated building block . These types of compounds are often used in the field of organic chemistry for the synthesis of various complex molecules. Here are some potential applications:
-
Organic Synthesis : Aryl fluorinated building blocks like “1,3-Dibromo-5-fluoro-2-methoxybenzene” can be used in the synthesis of various complex organic molecules . The presence of fluorine can influence the properties of the resulting compounds, potentially leading to new materials with unique characteristics.
-
Pharmaceutical Research : These types of compounds can be used in the development of new pharmaceuticals . The introduction of fluorine into a molecule can alter its biological activity, making it a useful tool in drug design and discovery.
-
Material Science : Fluorinated compounds are often used in the development of new materials . The unique properties of fluorine can lead to materials with improved stability, resistance to degradation, or other desirable characteristics.
-
Agrochemical Research : Similar to pharmaceutical research, fluorinated compounds can be used in the development of new agrochemicals . The presence of fluorine can improve the efficacy or stability of these compounds.
-
Stille Coupling : This compound can be involved in Stille coupling reactions , which are used to form carbon-carbon bonds. These reactions are crucial in the synthesis of many pharmaceuticals and biologically active compounds.
-
Ligand Synthesis : “1,3-Dibromo-5-fluoro-2-methoxybenzene” may be used in the preparation of ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. These complexes have a wide range of applications in areas such as catalysis, materials science, and medicine.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXMVDRHMXZSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378803 | |
Record name | 1,3-dibromo-5-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-fluoro-2-methoxybenzene | |
CAS RN |
443-41-4 | |
Record name | 1,3-Dibromo-5-fluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dibromo-5-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,3-dibromo-5-fluoro-2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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